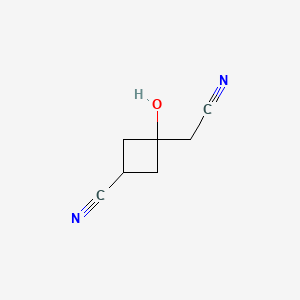
3-(Cyanomethyl)-3-hydroxycyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a cyanomethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the cyanomethylation of cyclobutane derivatives. For instance, the reaction of cyclobutanone with cyanomethyl anion transfer reagents under basic conditions can yield the desired product . Another method involves the radical cyanomethylation of cyclobutane derivatives using vinyl azide reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyanomethylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the efficient production of 3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-(Cyanomethyl)-3-oxocyclobutane-1-carbonitrile.
Reduction: Formation of 3-(Cyanomethyl)-3-hydroxycyclobutane-1-amine.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile involves its reactive functional groups. The cyanomethyl group can participate in nucleophilic addition reactions, while the hydroxyl group can undergo various transformations. These reactions can modulate the activity of molecular targets and pathways, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Cyanomethyl)-3-hydroxycyclopentane-1-carbonitrile
- 3-(Cyanomethyl)-3-hydroxycyclohexane-1-carbonitrile
- 3-(Cyanomethyl)-3-hydroxycycloheptane-1-carbonitrile
Uniqueness
3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its higher homologs. The strain in the cyclobutane ring can influence its reactivity and stability, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
3-(cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H8N2O/c8-2-1-7(10)3-6(4-7)5-9/h6,10H,1,3-4H2 |
Clave InChI |
UVDQEADUFMPXDZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(CC#N)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,3S,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14885685.png)
![tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14885689.png)
![4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B14885696.png)
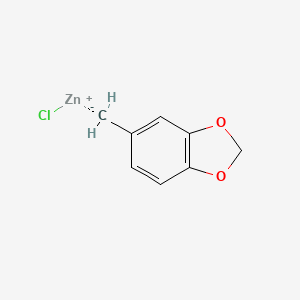
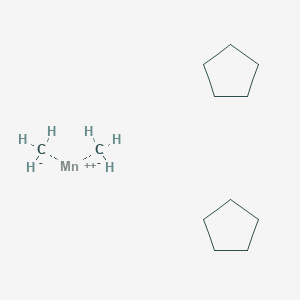
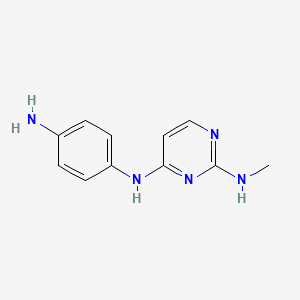
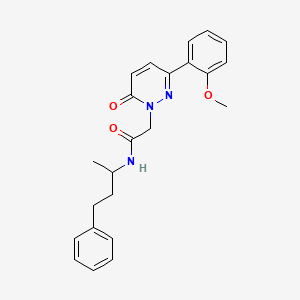
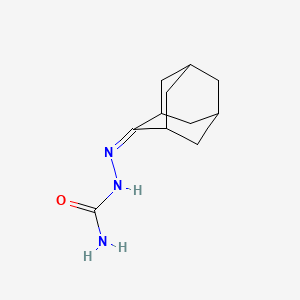
![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
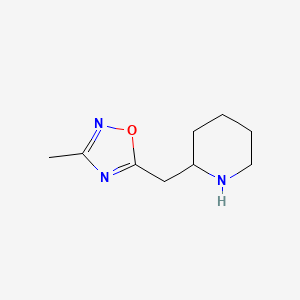
![3-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14885759.png)
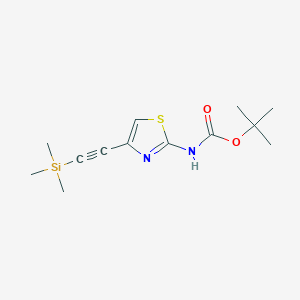
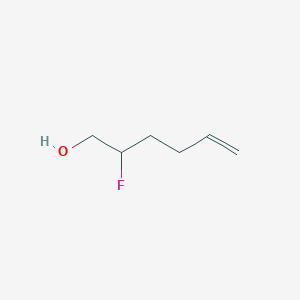
![2-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885774.png)
